molecular formula C9H17FN2 B6590704 Dbo-HF CAS No. 117523-26-9

Dbo-HF

Cat. No.: B6590704
CAS No.: 117523-26-9
M. Wt: 172.24 g/mol
InChI Key: XTAPWMQJTDRZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[b,f][1,4]oxazepine (Dbo-HF) is a tricyclic compound that has garnered significant interest due to its diverse pharmacological activities. It is a member of the dibenzoxazepine family, which includes several isomeric forms. This compound is known for its applications in various fields, including medicinal chemistry, where it serves as a building block for the synthesis of drugs with antidepressant, analgesic, and antiviral properties .

Chemical Reactions Analysis

Types of Reactions

Dbo-HF undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of this compound typically yields amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted this compound compounds, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Dbo-HF has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dbo-HF involves its interaction with specific molecular targets and pathways. For instance, as an antidepressant, it modulates neurotransmitter levels in the brain by inhibiting the reuptake of serotonin and norepinephrine. As an analgesic, it interacts with opioid receptors to alleviate pain. The exact pathways and molecular targets vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dbo-HF stands out due to its versatile synthetic routes, diverse pharmacological activities, and wide range of applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and form a variety of derivatives makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;hydrofluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.FH/c1-2-5-9-10-6-4-8-11(9)7-3-1;/h1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAPWMQJTDRZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NCCCN2CC1.F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.